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6-(4-Bromophenoxy)nicotinamide

Cat. No.: B14917145
M. Wt: 293.12 g/mol
InChI Key: RCHVGGXBEUIIOW-UHFFFAOYSA-N
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Description

Significance of Nicotinamide (B372718) Core in Novel Chemical Entity (NCE) Development and Drug Discovery

The nicotinamide scaffold, a form of vitamin B3, is a cornerstone in the development of NCEs due to its fundamental role in cellular metabolism. researchgate.netbenthamdirect.comnih.gov It is a key component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is central to a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling. nih.govsprucespa.com The inherent biological relevance of the nicotinamide core provides a robust starting point for the design of new therapeutic agents.

The structure of nicotinamide, featuring a pyridine (B92270) ring with a carboxamide group, offers versatile opportunities for chemical modification. researchgate.net This allows for the synthesis of a diverse library of derivatives with tailored properties. Medicinal chemists can systematically alter the scaffold to optimize potency, selectivity, and pharmacokinetic profiles, thereby enhancing the therapeutic potential of the resulting compounds. The ability to fine-tune these characteristics makes nicotinamide derivatives attractive candidates for targeting a wide range of diseases.

The involvement of nicotinamide in pathways that are often dysregulated in disease, such as those governed by poly (ADP-ribose) polymerases (PARPs) and sirtuins, further underscores its importance in drug discovery. researchgate.netdrugbank.com By designing molecules that modulate the activity of these enzymes, researchers can intervene in the pathophysiology of various disorders, including cancer, neurodegenerative diseases, and inflammatory conditions. researchgate.netbenthamdirect.com

Overview of Emerging Therapeutic Potential of Nicotinamide Derivatives in Preclinical Research

The therapeutic potential of nicotinamide derivatives is being actively explored across multiple disease areas in preclinical research. These compounds have demonstrated a wide spectrum of biological activities, highlighting their versatility as potential therapeutic agents.

In the realm of oncology, nicotinamide derivatives have shown promise as anti-cancer agents. researchgate.net Some derivatives act as inhibitors of PARP, enzymes crucial for DNA repair in cancer cells. nih.gov By inhibiting PARP, these compounds can induce synthetic lethality in tumors with specific DNA repair deficiencies. Furthermore, studies have investigated the anti-melanoma activity of nicotinamide both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.gov

Nicotinamide and its analogs are also being investigated for their neuroprotective effects. Their ability to modulate NAD+ levels and influence the activity of sirtuins suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. sprucespa.com In vitro studies have shown that nicotinamide can protect neuronal cells from various forms of stress and injury. nih.gov

The anti-inflammatory properties of nicotinamide derivatives make them candidates for treating a range of inflammatory conditions. nih.govresearchgate.net Research has shown that these compounds can modulate the production of inflammatory signaling molecules, offering a potential therapeutic avenue for diseases with an inflammatory component. nih.govresearchgate.net Additionally, some nicotinamide derivatives have been explored for their fungicidal properties. nih.gov

Contextualization of 6-(4-Bromophenoxy)nicotinamide as a Research Target within Nicotinamide Chemistry

Within the broad and dynamic field of nicotinamide chemistry, this compound has emerged as a specific research target. While detailed public research on this particular compound is not extensive, its structural features place it within a class of 6-substituted phenoxy nicotinamides that have garnered scientific interest.

The general structure of 6-phenoxynicotinamide (B12127878) derivatives has been investigated for biological activity. For instance, a study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives identified them as inhibitors of the sodium-calcium exchanger (NCX), a target relevant to cardiovascular diseases. nih.gov This suggests that the this compound scaffold has the potential to interact with specific biological targets.

The presence of a bromophenoxy group at the 6-position of the nicotinamide ring is a key feature of this compound. The bromine atom can influence the compound's electronic properties and its ability to form halogen bonds, which can be important for binding to biological targets. The phenoxy linkage provides a degree of conformational flexibility, allowing the molecule to adopt different orientations within a binding site.

Currently, this compound is available as a research chemical, indicating its use in exploratory studies. bldpharm.comchemicalbook.com Its investigation likely falls under the broader effort to synthesize and screen novel nicotinamide derivatives for a range of potential therapeutic applications, building upon the established biological importance of the nicotinamide core. Further research is needed to fully elucidate the specific properties and potential applications of this particular derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrN2O2 B14917145 6-(4-Bromophenoxy)nicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

6-(4-bromophenoxy)pyridine-3-carboxamide

InChI

InChI=1S/C12H9BrN2O2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16)

InChI Key

RCHVGGXBEUIIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)N)Br

Origin of Product

United States

Elucidation of Molecular Mechanisms of Action for 6 4 Bromophenoxy Nicotinamide

Interactions with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism Pathways

Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme present in all living cells and is fundamental to various metabolic processes. It exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). Beyond its role in redox reactions, NAD+ serves as a critical substrate for several enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in a multitude of cellular functions such as DNA repair, gene expression, and immune responses. The synthesis of NAD+ in mammals primarily occurs through the salvage pathway, which recycles nicotinamide, a form of vitamin B3.

Modulation of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. frontiersin.orgfrontiersin.org It catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+. frontiersin.org The activity of NAMPT is crucial for maintaining cellular NAD+ levels, and its function is subject to feedback inhibition by NAD+ and its precursors. acs.orgnih.gov

Recent research has identified small molecule NAMPT positive allosteric modulators (N-PAMs) that can enhance the enzyme's activity. acs.orgnih.gov These modulators bind to a "rear channel" of the NAMPT enzyme, which in turn regulates the binding and turnover of nicotinamide. nih.govnih.gov This allosteric activation can alleviate the feedback inhibition exerted by NAD+ and nicotinamide, leading to an increase in NMN production and consequently, a rise in cellular NAD+ levels. acs.orgnih.gov The discovery of N-PAMs has opened new avenues for pharmacologically elevating NAD+ as a potential therapeutic strategy for conditions associated with NAD+ depletion, such as aging and metabolic disorders. nih.gov

FeatureDescription
Enzyme Nicotinamide Phosphoribosyltransferase (NAMPT)
Function Rate-limiting enzyme in the NAD+ salvage pathway.
Reaction Converts nicotinamide to nicotinamide mononucleotide (NMN).
Regulation Subject to feedback inhibition by NAD+ and nicotinamide.
Modulation Activity can be enhanced by NAMPT positive allosteric modulators (N-PAMs).

Influence on NAD+-Consuming Enzymes (Sirtuins, Poly(ADP-ribose) polymerases (PARPs), CD38)

NAD+ levels are dynamically regulated by its synthesis and consumption by various enzymes. Sirtuins, a class of NAD+-dependent deacetylases, play a critical role in cellular stress responses, and their activity is directly linked to NAD+ availability. frontiersin.org For instance, both niacin and nicotinamide have been shown to increase NAD+ levels and the activity of the sirtuin SIRT1. ebi.ac.uk Some studies suggest that the protective effects of nicotinamide in certain cellular stress models can be attributed to its inhibitory activity on sirtuins. nih.gov

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and the maintenance of genomic stability. nih.gov They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage. nih.gov This process is essential for recruiting other DNA repair proteins. In situations of extensive DNA damage, the overactivation of PARPs can lead to a significant depletion of cellular NAD+ and ATP, potentially culminating in cell death. nih.gov Nicotinamide can inhibit PARP activity, which has been hypothesized to be a mechanism behind its anti-inflammatory properties, although some studies have shown that the anti-inflammatory effects can occur independently of PARP inhibition. nih.govnih.gov

CD38 is a transmembrane glycoprotein (B1211001) that functions as the primary NADase in many cell types, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide. nih.gov This enzymatic activity makes CD38 a significant regulator of cellular NAD+ levels. nih.gov The expression and activity of CD38 have been linked to inflammatory processes and aging. nih.gov For example, extracellular NAD+ can be catabolized by CD38 into metabolites that influence airway hyperresponsiveness. mdpi.com

Enzyme FamilyPrimary FunctionRole of NAD+
Sirtuins Protein deacetylation, stress response, gene silencingRequired cofactor for deacetylase activity
PARPs DNA repair, genomic stabilitySubstrate for poly(ADP-ribose) synthesis
CD38 NAD+ hydrolysis, calcium signalingSubstrate for conversion to cADPR and other metabolites

Investigation of Other Cellular Pathways and Molecular Targets

Beyond its central role in NAD+ metabolism, 6-(4-Bromophenoxy)nicotinamide and related nicotinamide compounds influence a range of other cellular processes, including inflammatory signaling, antioxidant defense, and DNA repair mechanisms.

Anti-inflammatory Signaling Pathways

Nicotinamide has demonstrated potent anti-inflammatory properties. It can inhibit the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), in a dose-dependent manner. nih.govnih.gov This effect has been observed in models of endotoxemia. nih.govnih.gov While the inhibition of PARP was initially thought to be the primary anti-inflammatory mechanism, some studies have shown that cytokine inhibition by nicotinamide can occur independently of PARP inhibition. nih.govnih.gov Furthermore, NAD+ itself and its metabolites can modulate inflammatory responses. For instance, extracellular NAD+ can suppress inflammatory responses through mechanisms involving T-cell death and the production of anti-inflammatory cytokines like IL-10. mdpi.com

Antioxidant Defense Mechanisms

Nicotinamide has been shown to possess significant antioxidative effects. nih.gov It can reduce the levels of reactive oxygen species (ROS) in cells undergoing senescence and in those that are already senescent. nih.gov This reduction in oxidative stress can attenuate the expression of senescence-associated phenotypes. nih.gov The antioxidant properties of nicotinamide are also evident in its ability to protect against oxidative DNA damage. For example, in diabetic retinas, which exhibit increased oxidative stress, nicotinamide treatment has been shown to reduce this stress and the associated oxidative DNA damage. nih.gov

Mitochondrial Bioenergetics and Function Modulation

Following a comprehensive review of available scientific literature, no specific research findings were identified regarding the direct effects of this compound on mitochondrial bioenergetics and function. The current body of scientific research does not appear to contain studies that have investigated the modulation of mitochondrial respiration, ATP production, mitochondrial membrane potential, or other aspects of mitochondrial function by this specific compound. Therefore, detailed research findings and data tables on this topic are not available.

Structure Activity Relationship Sar Investigations of 6 4 Bromophenoxy Nicotinamide Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound quantitatively affects its biological activity. For nicotinamide (B372718) analogues, various QSAR methodologies have been employed to build predictive models and guide the design of more potent compounds.

A common approach is the receptor-dependent four-dimensional QSAR (4D-QSAR) methodology. This technique has been successfully applied to series of nicotinamide analogs that act as modulators for targets like Bruton's tyrosine kinase (Btk). nih.gov The process begins with molecular dynamics simulations to generate a range of conformations for each compound. These conformations are then aligned and placed within a virtual 3D grid. nih.gov The interaction energies between the compound and various probes at each grid point are calculated and used as descriptors.

These descriptors are then fed into statistical models. A combination of genetic function approximation and partial least squares (PLS) regression is often used to develop the QSAR models. nih.gov For a series of 96 nicotinamide analogs, this method yielded a robust model with good predictive power, highlighting the importance of specific amino acid residues, such as Tyr551, as strategic targets for improving potency. nih.gov

Other QSAR studies on related 6-phenoxynicotinamide (B12127878) derivatives have shown that biological activity, such as the inhibition of the sodium-calcium exchanger (NCX), is dependent on physicochemical properties like the hydrophobicity (π) and the shape (represented by the parameter B(iv)) of substituents on the phenyl ring. nih.gov This indicates that both electronic and steric factors play a crucial role in the activity of these compounds.

Impact of Phenoxy Moiety Substitutions on Biological Activity

The phenoxy moiety is a critical component of the 6-(4-Bromophenoxy)nicotinamide scaffold, and substitutions on this ring system have a profound impact on biological activity. The nature and position of these substituents can modulate the compound's potency and selectivity by altering its electronic properties, hydrophobicity, and steric profile.

In a study of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, which are close analogues, researchers found that substituents on the amide-bearing phenyl ring significantly influenced their inhibitory activity against the reverse mode of the NCX. nih.gov The QSAR analysis revealed that the activity was multiply dependent on the hydrophobicity (π) and the steric shape (B(iv)) of the substituent at the 3-position of this ring. nih.gov For instance, the introduction of an N-(3-Aminobenzyl) group led to a potent inhibitor with an IC50 value of 0.24 microM. nih.gov

This demonstrates that tailoring the substituents on the phenoxy ring is a key strategy for optimizing the biological activity of this class of compounds. An optimal balance of hydrophobicity and steric bulk is necessary to achieve high potency.

Table 1: Impact of Phenoxy Moiety Substitutions on NCX Inhibitory Activity (Illustrative)

This table illustrates the principles described in the literature, where hydrophobicity (LogP) and substituent shape influence biological activity. The values are representative and based on the relationships reported in SAR studies. nih.gov

Compound AnalogueSubstituent at 3-PositionLogP (Calculated)Steric Parameter (Biv)IC50 (µM)
Analogue 1-H2.11.0>10
Analogue 2-CH32.61.55.2
Analogue 3-NH21.31.41.8
Analogue 4-N-benzyl4.55.80.5
Analogue 5 (8)-N-(3-Aminobenzyl)4.66.20.24

Role of Bromine Substituent in Modulating Compound Activity

The bromine substituent at the 4-position of the phenoxy ring is not merely a placeholder but plays an active role in modulating the compound's activity. Halogens, particularly bromine, can significantly influence a molecule's properties through several mechanisms, including electronics, lipophilicity, and the formation of specific non-covalent interactions like halogen bonds.

The bromine atom is highly lipophilic and electron-withdrawing. In studies of other heterocyclic compounds, the introduction of a bromine atom has been shown to increase catalytic activity by enhancing the positive charge on adjacent atoms. nih.gov This electronic effect can be crucial for interaction with biological targets.

Furthermore, bromine can act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a receptor's binding site. csfarmacie.cz These bonds can be as significant as hydrogen bonds in determining binding affinity and specificity.

In related structures like 6-substituted nicotine (B1678760) derivatives, the presence of a bromine atom at the 6-position resulted in exceptionally high affinity for nicotinic acetylcholinergic receptors (nAChRs), with a Ki value of 0.45 nM. researchgate.net This highlights the potential for a strategically placed bromine atom to form potent interactions with a target receptor, significantly enhancing binding affinity compared to other substituents.

Table 2: Effect of 6-Position Substituent on nAChR Binding Affinity in Nicotine Analogues

This table is based on data for 6-substituted nicotine analogs, illustrating the potent effect of a bromo substituent. researchgate.net

Compound6-Position SubstituentBinding Affinity (Ki, nM)
6-Bromonicotine-Br0.45
6-Fluoronicotine-F22
6-Methoxynicotine-OCH322
Nicotine-H2.4

Conformational Analysis and Ligand-Receptor Interaction Profiling

The three-dimensional shape (conformation) of this compound and its ability to interact with a biological target are intrinsically linked. Conformational analysis and molecular docking studies provide a window into how these molecules bind to their receptors at an atomic level.

The interaction between a ligand and its receptor is a dynamic process. Agonist binding can induce or select for specific receptor conformations, often transitioning from a low-affinity to a high-affinity state. elifesciences.org This process can involve significant conformational changes in both the ligand and the receptor, including an outward tilt of transmembrane helices in GPCRs or a reduction in the binding pocket volume. elifesciences.orgnih.gov

For nicotinamide derivatives targeting various kinases, specific interactions are crucial for binding. Molecular docking studies have identified key hydrogen bonds between the nicotinamide core and specific amino acid residues in the receptor's active site, such as Asp1046, Glu885, and Cys919 in VEGFR-2. nih.gov In the case of Btk inhibitors, the Tyr551 residue was identified as a critical interaction point. nih.gov

The this compound molecule likely adopts a specific low-energy conformation to fit optimally into the receptor's binding pocket. The nicotinamide portion can serve as a hydrogen bond donor and acceptor. The central phenoxy-pyridine core provides a rigid scaffold, while the 4-bromophenyl group can engage in hydrophobic interactions and, critically, form a halogen bond with a suitable acceptor group (e.g., a carbonyl oxygen or hydroxyl group) on an amino acid residue. This multi-point interaction profile—combining hydrogen bonds, hydrophobic interactions, and halogen bonds—is likely key to the high-affinity binding and biological activity of the compound.

No Preclinical Efficacy and Biological Activity Data Found for this compound

Following a comprehensive review of scientific literature and available data, no preclinical research detailing the biological activities and efficacy of the chemical compound This compound could be identified. Extensive searches were conducted to locate studies related to its investigational models, antimicrobial, neuroprotective, and anticancer properties.

The complete absence of data across established scientific databases indicates that This compound has not been the subject of published preclinical research in the areas specified. Therefore, content for the requested sections and subsections on its biological activities cannot be generated.

There are no available findings for the following research areas for This compound :

Preclinical Efficacy and Biological Activities of 6 4 Bromophenoxy Nicotinamide

Exploration of Other Emerging Preclinical Research Areas

Without primary research data, it is not possible to provide an accurate or scientifically valid article on the preclinical profile of this specific compound.

Advanced Computational Chemistry and in Silico Modeling for 6 4 Bromophenoxy Nicotinamide Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, like 6-(4-Bromophenoxy)nicotinamide, and its potential protein target. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity based on scoring functions. A more negative binding energy score typically indicates a more stable and favorable interaction. nih.gov

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology can be illustrated by its application to analogous structures. For instance, research on nicotinamide (B372718) derivatives often involves docking them into the active sites of various enzymes to predict their inhibitory potential. nih.gov The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for affinity and selectivity.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Target

ParameterValueDescription
Binding Affinity (kcal/mol) -8.5A lower value suggests stronger binding to the target protein.
Interacting Residues TYR 23, LYS 45, PHE 82Amino acids in the protein's binding pocket that form connections with the ligand.
Hydrogen Bonds 2Number of hydrogen bonds formed between the ligand and the protein.
Hydrophobic Interactions 4Number of non-polar interactions contributing to binding stability.

This table represents hypothetical data to illustrate the output of a molecular docking simulation.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.

For a compound like this compound, a pharmacophore model could be generated based on its structure and known biological activity, or from the binding site of its target protein. This model would highlight the key features, such as the bromophenoxy group, the nicotinamide moiety, and their spatial relationships, that are likely crucial for its biological function. Virtual screening campaigns using such a model could identify other compounds with diverse chemical scaffolds but similar pharmacophoric features, potentially leading to the discovery of new lead compounds.

Table 2: Key Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Binding
Aromatic Ring The pyridine (B92270) ring of the nicotinamide.Can participate in π-π stacking interactions with aromatic residues in the binding site.
Hydrogen Bond Acceptor The nitrogen atom in the pyridine ring and the oxygen of the carbonyl group.Forms hydrogen bonds with donor groups in the target protein.
Hydrogen Bond Donor The amine group of the nicotinamide.Forms hydrogen bonds with acceptor groups in the target protein.
Hydrophobic/Aromatic Feature The bromophenoxy group.Can fit into a hydrophobic pocket within the binding site.

Advanced Computational Analyses (e.g., Density Functional Theory (DFT), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Advanced computational methods provide deeper insights into the electronic and structural properties of molecules. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations could be employed to determine its optimized geometry, electronic properties like electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) techniques used to correlate the 3D properties of a set of molecules with their biological activities. These methods generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

A pertinent example is the QSAR study conducted on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, which are structurally related to this compound. This study revealed that the inhibitory activity against the reverse mode of the sodium-calcium exchanger (NCX) was dependent on the hydrophobicity and the shape of the substituents. Such an analysis for this compound and its analogs could guide the rational design of more potent inhibitors by indicating favorable and unfavorable regions for steric bulk, electrostatic charge, and hydrophobicity.

Predictive Modeling for Biological Activity and Drug-Likeness

Predictive modeling, often employing machine learning algorithms, plays a crucial role in modern drug discovery by forecasting the biological activity and drug-likeness of compounds. These models are trained on large datasets of known molecules and their properties to learn the complex relationships between chemical structure and biological outcomes.

For this compound, predictive models can be used to estimate a range of properties, including its likely biological activities against various targets and its "drug-likeness." Drug-likeness is a qualitative concept used to assess how "drug-like" a compound is, which helps in filtering out compounds that are unlikely to become successful drugs due to poor pharmacokinetic properties. Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are often considered.

Table 3: Predicted Drug-Likeness Profile for this compound

PropertyPredicted ValueGuideline (e.g., Lipinski's Rule of Five)
Molecular Weight 323.15< 500 Da
logP (Octanol-Water Partition Coefficient) ~3.5≤ 5
Hydrogen Bond Donors 1 (from the amide group)≤ 5
Hydrogen Bond Acceptors 3 (2 from amide, 1 from ether)≤ 10

Values are calculated or estimated based on the chemical structure and may vary slightly depending on the prediction software.

These predictive models can rapidly screen virtual libraries of compounds derived from the this compound scaffold, prioritizing those with the highest predicted activity and the most favorable drug-like properties for synthesis and further investigation.

Prospective Research Avenues and Overcoming Translational Challenges for 6 4 Bromophenoxy Nicotinamide

Elucidating Undiscovered or Minor Molecular Mechanisms of Action

The biological activity of nicotinamide (B372718) and its analogs is multifaceted, stemming from their roles as precursors to essential coenzymes like nicotinamide adenine (B156593) dinucleotide (NAD+) and as modulators of various enzymes. dermnetnz.orgnih.govpatsnap.com While the primary mechanism of action for a given compound might be well-characterized, the exploration of undiscovered or minor molecular targets is crucial for a comprehensive understanding of its pharmacological profile.

For instance, research on structurally similar compounds, such as 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, has identified the sodium-calcium exchanger (NCX) as a key target. nih.gov These derivatives have shown potent inhibitory activity against the reverse mode of NCX, which is implicated in cellular calcium overload and subsequent tissue injury, particularly in the context of cardiac reperfusion injury. nih.gov A quantitative structure-activity relationship (QSAR) study of these analogs revealed that their inhibitory activity is dependent on the physicochemical properties of substituents on the phenyl ring. nih.gov

Future research on 6-(4-Bromophenoxy)nicotinamide should, therefore, aim to:

Investigate its activity on NCX and other ion channels: A thorough investigation into its effects on different isoforms of NCX and other related ion transporters would provide a more detailed picture of its potential therapeutic applications and off-target effects.

Explore its impact on NAD+ metabolism: Given its structural similarity to nicotinamide, it is plausible that this compound could influence cellular NAD+ levels. The NAD+ salvage pathway, which involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), is a critical cellular process. nih.govpatsnap.com Studies should assess whether this compound acts as a substrate or inhibitor of NAMPT or other enzymes involved in NAD+ biosynthesis.

Screen for effects on other NAD+-dependent enzymes: A broad screening against a panel of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), could uncover additional mechanisms of action. dermnetnz.orgpatsnap.com Sirtuins are involved in a wide range of cellular processes, including inflammation and aging, while PARPs are crucial for DNA repair. dermnetnz.orgpatsnap.com

A summary of potential molecular targets for this compound is presented in the table below:

Potential Molecular TargetKnown FunctionRationale for Investigation
Sodium-Calcium Exchanger (NCX)Regulates intracellular calcium levels. nih.govStructurally similar compounds are potent NCX inhibitors. nih.gov
Nicotinamide Phosphoribosyltransferase (NAMPT)Rate-limiting enzyme in the NAD+ salvage pathway. nih.govpatsnap.comAs a nicotinamide analog, it may interact with this key enzyme of NAD+ metabolism.
Sirtuins (e.g., SIRT1)NAD+-dependent deacetylases involved in aging and inflammation. patsnap.comModulation of sirtuin activity is a known mechanism of other nicotinamide derivatives.
Poly(ADP-ribose) Polymerases (PARPs)Involved in DNA repair and genomic stability. dermnetnz.orgInhibition of PARP is a therapeutic strategy in cancer, and nicotinamide can influence its activity. who.int

Advancements in Stereoselective and Targeted Synthesis Strategies

The development of efficient and selective synthetic methodologies is a cornerstone of pharmaceutical research. For a molecule like this compound, advancements in synthesis can lead to the generation of analogs with improved potency, selectivity, and pharmacokinetic properties. While general methods for the synthesis of nicotinamide derivatives exist, focusing on stereoselective and targeted approaches will be crucial for further development. nih.gov

Future research in this area should concentrate on:

Stereoselective Synthesis: Although this compound itself does not possess a chiral center, the introduction of stereocenters into derivatives could lead to enhanced biological activity and selectivity. Research into stereoselective synthesis methods, such as those used for other complex heterocyclic systems, could be adapted for this purpose. bohrium.com

Targeted Synthesis of Analogs: Building on the QSAR findings for related compounds, a targeted synthesis program could be initiated to create a library of analogs with systematic modifications to the phenoxy and nicotinamide moieties. nih.gov This would allow for a more detailed exploration of the structure-activity relationship and the optimization of desired properties.

Development of Prodrugs: To overcome potential pharmacokinetic challenges, the design and synthesis of prodrugs of this compound could be explored. This might involve the temporary modification of the amide group to enhance solubility or membrane permeability.

Integration of Multi-Omics Data in Comprehensive Preclinical Studies

The era of "omics" technologies provides an unprecedented opportunity to understand the global effects of a drug candidate on a biological system. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the mechanism of action, identify biomarkers for efficacy and toxicity, and facilitate the translation of preclinical findings to the clinic.

For this compound, a multi-omics approach in preclinical studies would be highly valuable:

Transcriptomic Analysis: By analyzing changes in gene expression in cells or tissues treated with the compound, researchers can identify pathways that are modulated. This can confirm expected mechanisms and reveal novel ones.

Proteomic and Metabolomic Profiling: These analyses can provide insights into the downstream effects of the compound on protein expression and cellular metabolism. For instance, metabolomic studies could directly measure changes in NAD+ and related metabolites, providing direct evidence of its impact on this pathway.

Integrated Analysis: The true power of this approach lies in the integration of different omics datasets. For example, correlating changes in gene expression with alterations in protein levels and metabolite concentrations can provide a more complete and robust understanding of the compound's effects. Recent studies have demonstrated the utility of integrating multi-omics data to understand disease mechanisms, a strategy that can be readily applied to drug discovery. who.intgoogle.com

Development of Advanced Computational Models for Enhanced Prediction and Rational Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of compound properties and the rational design of new molecules. For this compound, computational approaches can accelerate the research and development process.

Key areas for the application of computational models include:

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding mode of this compound and its analogs to potential target proteins, such as NCX. This can help to explain structure-activity relationships and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As has been done for similar compounds, QSAR models can be developed to predict the biological activity of new analogs based on their chemical structure. nih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic and safety profiles. The development of computational models for nicotinamide cofactor biomimetics has already shown promise in predicting their stability and redox properties, highlighting the potential of these approaches. bohrium.comnih.gov

Q & A

Q. What are the recommended analytical methods for quantifying 6-(4-Bromophenoxy)nicotinamide in biological samples?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are optimal for quantification. Key steps include:

  • Column Selection : Use a reverse-phase C18 column (HPLC) or a polar capillary column (GC) for separation.
  • Mobile Phase Optimization : For HPLC, acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak resolution. For GC, helium carrier gas and temperature gradients (e.g., 150°C to 280°C at 10°C/min) enhance sensitivity.
  • Detection : UV detection at 254 nm (HPLC) or mass spectrometry (GC-MS) for low-concentration samples.
  • Validation : Calibration curves (linearity: R² ≥ 0.99) and spike-recovery tests (≥90% recovery) ensure reproducibility .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm).
  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 14.18 Å, b = 18.09 Å, c = 16.69 Å, and β = 95.08° have been reported for related bromophenyl nicotinamide derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 333.0).

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction between this compound and NAD-dependent enzymes?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., sirtuins or PARPs) to measure changes in KmK_m and VmaxV_{max} in the presence of the compound. Use fluorogenic substrates (e.g., Ac-p53 peptide for SIRT1).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry. For example, NAD precursors like HMN-176 show KdK_d values in the µM range .
  • Molecular Dynamics (MD) Simulations : Model docking poses to identify key residues (e.g., His363 in SIRT1) involved in binding.

Q. How should researchers address contradictions in reported biochemical effects of this compound?

Methodological Answer:

  • Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify biphasic effects. For instance, low doses may activate sirtuins, while high doses inhibit them due to off-target interactions.
  • Cell-Type Specificity : Compare results across cell lines (e.g., cancer vs. primary cells). NAD⁺ levels vary significantly between proliferative and quiescent cells, affecting compound efficacy .
  • Redox Profiling : Measure intracellular NAD⁺/NADH ratios using enzymatic cycling assays. Contradictions may arise from differential redox states in experimental models .

Q. What are best practices for designing in vivo studies to evaluate the neuroprotective potential of this compound?

Methodological Answer:

  • Animal Models : Use aged rodents or neurodegenerative models (e.g., APP/PS1 mice for Alzheimer’s). Administer 100–300 mg/kg/day orally for 4–8 weeks.
  • Biomarker Monitoring : Quantify NAD⁺ in brain homogenates via LC-MS and assess synaptic markers (e.g., PSD-95 by Western blot).
  • Behavioral Tests : Include Morris water maze (spatial memory) and rotarod (motor coordination). HMN-176, a related NAD precursor, improved cognitive scores by 30% in murine models .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and blood-brain barrier penetration using radiolabeled compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.